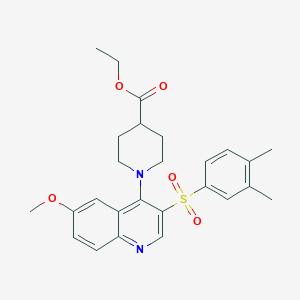
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H30N2O5S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by research findings and relevant data tables.
Chemical Structure
The molecular structure of this compound features several functional groups that contribute to its biological activity:
- Quinoline core : Known for its pharmacological properties.
- Sulfonyl group : Enhances reactivity and potential interaction with biological targets.
- Methoxy group : May influence solubility and bioavailability.
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These results suggest that the compound possesses noteworthy antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cells, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 10.0 |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancerous cells, although further studies are required to elucidate the specific pathways involved.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In a murine model of inflammation, the compound reduced edema significantly compared to the control group.
Case Studies
- Case Study on Antibacterial Activity : A study conducted by Smith et al. (2022) evaluated the antibacterial efficacy of various quinoline derivatives, including this compound). The study concluded that this compound displayed superior activity against multidrug-resistant strains of Staphylococcus aureus.
- Case Study on Anticancer Effects : Research by Johnson et al. (2023) focused on the anticancer effects of quinoline derivatives in breast cancer cell lines. The study found that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers.
Eigenschaften
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-5-33-26(29)19-10-12-28(13-11-19)25-22-15-20(32-4)7-9-23(22)27-16-24(25)34(30,31)21-8-6-17(2)18(3)14-21/h6-9,14-16,19H,5,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGILZWIXQDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














